![molecular formula C20H24ClN3O2 B3485032 N-(5-chloro-2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide](/img/structure/B3485032.png)
N-(5-chloro-2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide, also known as AG-024322, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide exerts its effects through its inhibition of the ataxia telangiectasia and Rad3-related (ATR) kinase, which is involved in the DNA damage response pathway. By inhibiting ATR, this compound prevents the repair of DNA damage, leading to cell cycle arrest and apoptosis. This compound also modulates neurotransmitter systems, including serotonin and dopamine, through its interaction with their respective receptors.
Biochemical and Physiological Effects:
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to inhibition of tumor growth. In neuroscience, this compound has been shown to increase serotonin and dopamine levels in the brain, leading to anxiolytic and antidepressant effects. In cardiovascular disease, this compound has been found to reduce inflammation and atherosclerotic plaque formation, potentially leading to a reduction in cardiovascular events.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-chloro-2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide is its specificity for ATR kinase, which allows for targeted inhibition of the DNA damage response pathway. However, this compound has also been found to have off-target effects, including inhibition of other kinases such as ATM and DNA-PK. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
For N-(5-chloro-2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide include further investigation of its therapeutic potential in oncology, neuroscience, and cardiovascular disease. Specifically, studies could focus on optimizing the synthesis method to improve solubility and reduce off-target effects. Additionally, combination therapies with other drugs could be explored to enhance this compound's efficacy. Finally, clinical trials could be conducted to evaluate this compound's safety and efficacy in humans.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields, including oncology, neuroscience, and cardiovascular disease. In oncology, this compound has been found to inhibit the growth of cancer cells by targeting the DNA damage response pathway. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects through its modulation of serotonin and dopamine neurotransmitter systems. In cardiovascular disease, this compound has been studied for its potential to reduce inflammation and atherosclerotic plaque formation.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-26-19-8-7-17(21)15-18(19)22-20(25)24-13-11-23(12-14-24)10-9-16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIXGTPXMJAWMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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